

An In-depth Technical Guide to 5-Amino-6-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

Cat. No.: B123580

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-6-nitroquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, potential synthetic routes, and applications, with a focus on data relevant to research and development.

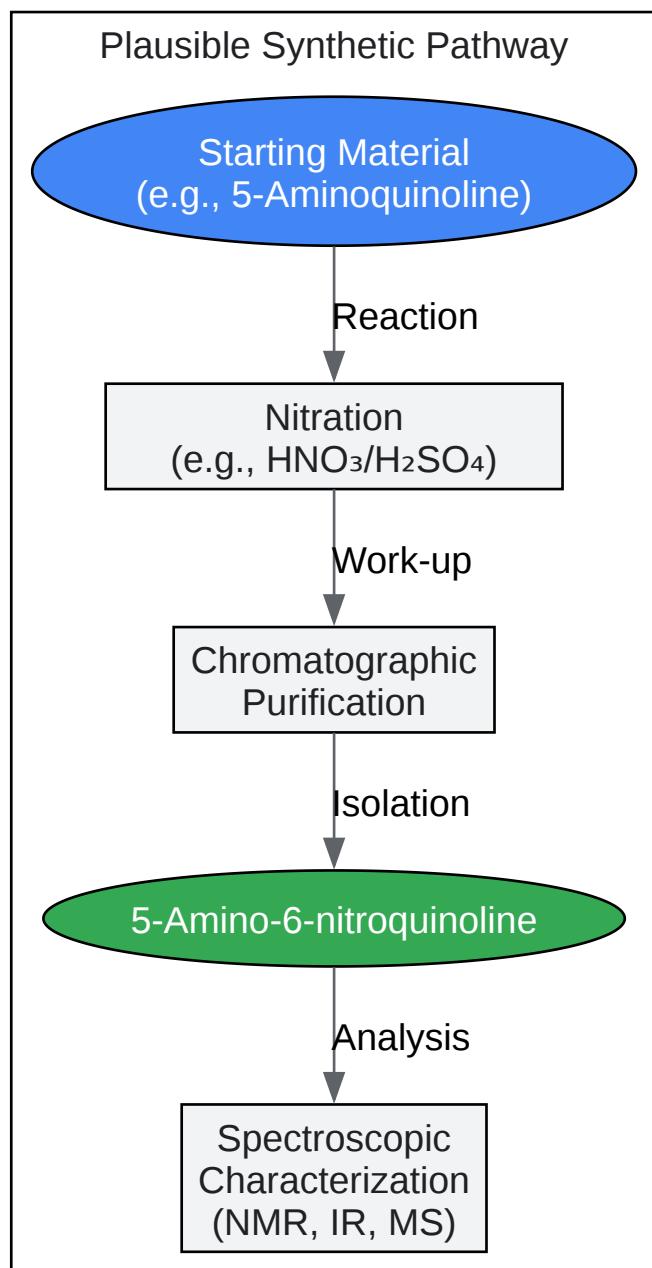
Core Chemical and Physical Properties

5-Amino-6-nitroquinoline is a quinoline derivative characterized by the presence of both an amino and a nitro functional group. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. Its core identifiers and physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ N ₃ O ₂	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
CAS Number	35975-00-9	[1]
IUPAC Name	6-nitroquinolin-5-amine	[1]
Physical Form	Powder	
Melting Point	272-273 °C (decomposes)	
LogP (Octanol/Water)	1.725 (Calculated)	[3]
Water Solubility (log ₁₀ WS)	-3.33 (Calculated)	[3]
Enthalpy of Sublimation (Δ _{subH°})	136.40 ± 0.80 kJ/mol	[3]
SMILES String	Nc1c(ccc2ncccc12)--INVALID- LINK--=O	
InChI Key	TYBYHEXFKFLRFT- UHFFFAOYSA-N	[1]

Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established organic chemistry reactions. While specific literature on the high-yield synthesis of **5-Amino-6-nitroquinoline** is not abundant, a logical approach involves the regioselective nitration of 5-aminoquinoline or the amination of a pre-nitrated quinoline. The general workflow for a potential synthesis is outlined below.



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A logical workflow for the synthesis of **5-Amino-6-nitroquinoline**.

Characterization of the final product would involve standard analytical techniques.

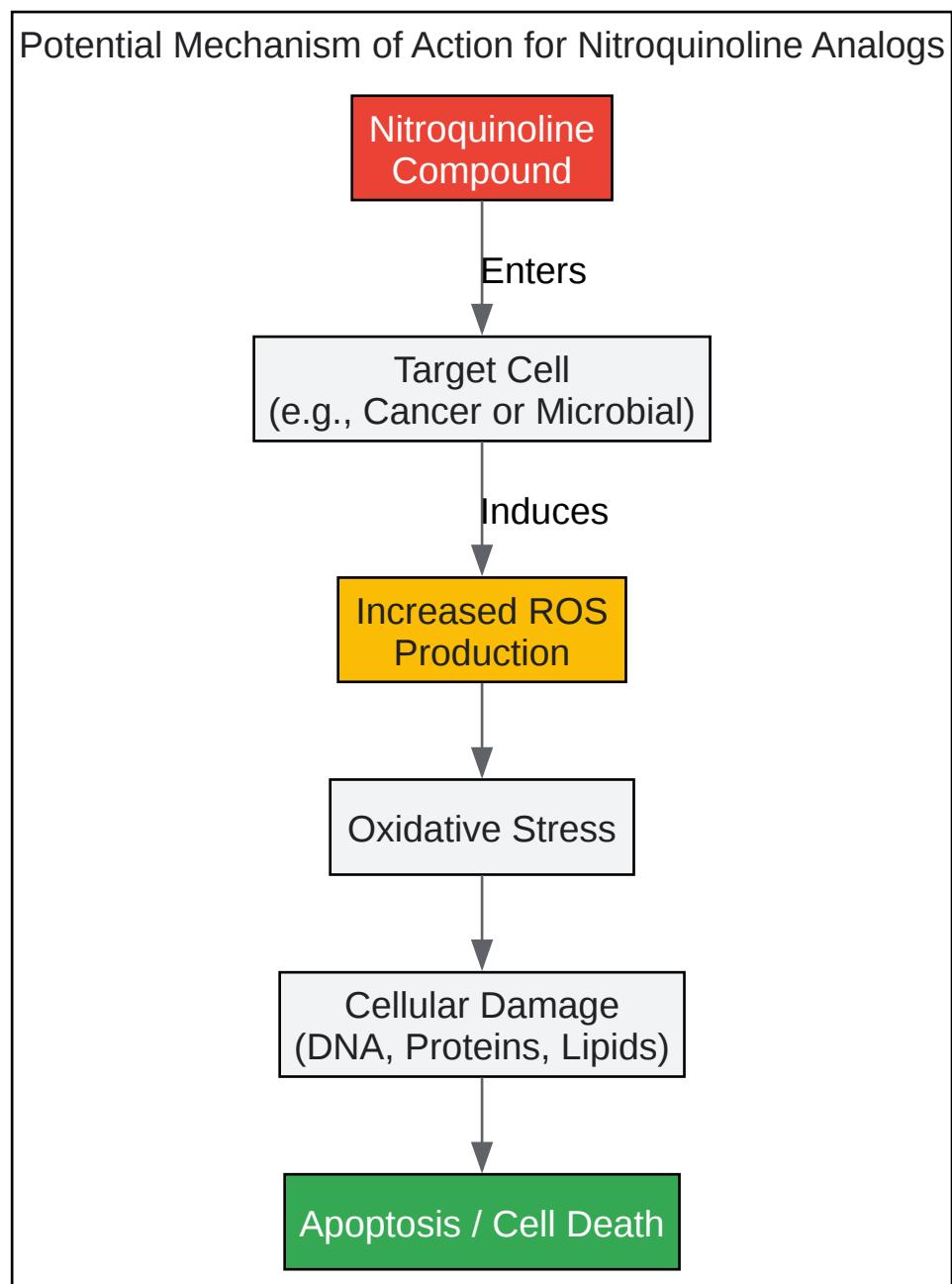
Electrochemical reduction of **5-amino-6-nitroquinoline** has been investigated using methods like differential pulse voltammetry and HPLC with electrochemical detection[4]. Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook[1].

Applications in Research and Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous approved drugs^[5]. Quinoline derivatives, in particular, have demonstrated a wide range of biological activities. For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) is noted for its anti-cancer and antimicrobial properties, which are partly attributed to the generation of intracellular reactive oxygen species (ROS)^[6] [7].

5-Amino-6-nitroquinoline serves as a valuable building block in organic synthesis. It has been utilized in the preparation of various imidazoquinoline derivatives, a class of compounds known for their immunomodulatory and antiviral activities. The presence of the nitro group, a known pharmacophore in certain contexts, combined with the quinoline scaffold, suggests potential for its derivatives in drug discovery programs targeting infectious diseases or cancer.

The proposed mechanism for related nitro-containing compounds often involves the induction of oxidative stress, leading to cellular damage and apoptosis in target cells.



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Hypothesized pathway for nitroquinoline-induced cell death.

Experimental Protocols

This protocol is a generalized procedure for the nitration of an aromatic amine, which should be adapted and optimized for the specific synthesis of **5-Amino-6-nitroquinoline**.

- Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the starting material (e.g., 5-aminoquinoline) in concentrated sulfuric acid at 0-5 °C.
- Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
- Reaction: Allow the mixture to stir at a controlled temperature for a specified duration (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
- Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired **5-amino-6-nitroquinoline** isomer.

This protocol outlines a general approach for studying the electrochemical properties of **5-Amino-6-nitroquinoline**, as has been previously reported[4].

- Electrode Preparation: Prepare a carbon paste electrode by thoroughly mixing graphite powder with a pasting liquid (e.g., mineral oil).
- Electrolyte Solution: Prepare a stock solution of **5-Amino-6-nitroquinoline** in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in a supporting electrolyte buffer (e.g., phosphate buffer at a specific pH).
- Voltammetric Measurement: Transfer the electrolyte solution to an electrochemical cell equipped with the carbon paste working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
- Data Acquisition: Record the voltammograms (e.g., differential pulse voltammetry) by scanning the potential over a defined range.

- **Analysis:** Analyze the resulting voltammograms to determine the peak potentials and currents, which provide information about the reduction/oxidation behavior of the compound.

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